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Compound of Interest

Compound Name: 2-(2,6-Dimethylphenyl)ethanol

CAS No.: 30595-80-3

Cat. No.: B1618557 Get Quote

Abstract
Metalaxyl, a systemic phenylamide fungicide, is highly effective against Oomycete fungi, which

cause devastating diseases like downy mildew and late blight in numerous crops.[1] Its mode

of action involves the inhibition of protein synthesis in fungi.[2] This document provides a

comprehensive guide to the chemical synthesis of metalaxyl for research and development

purposes. While the inquiry specified 2-(2,6-Dimethylphenyl)ethanol as a starting material,

the established and industrially practiced synthetic routes commence with 2,6-dimethylaniline.

Direct conversion of 2-(2,6-Dimethylphenyl)ethanol to a key metalaxyl precursor is not a well-

documented or chemically straightforward pathway. Therefore, this guide will focus on the

validated and efficient synthesis of metalaxyl from 2,6-dimethylaniline, detailing the primary

reaction pathways, step-by-step protocols, and the critical parameters that ensure high yield

and purity. We will explore the sequential N-alkylation/N-acylation strategy, which is a

cornerstone of metalaxyl production.

Introduction: Synthetic Strategy and Rationale
The core structure of metalaxyl, methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-

alaninate, is assembled around the 2,6-dimethylaniline moiety. Industrial synthesis prioritizes

efficiency, yield, and atom economy, making 2,6-dimethylaniline the logical and cost-effective

starting point.[3]

The synthesis involves two key bond formations to the nitrogen atom of 2,6-dimethylaniline:
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N-Alkylation: Introduction of the alanine methyl ester group.

N-Acylation: Introduction of the methoxyacetyl group.

These steps can be performed in two different sequences, each with its own process

considerations. The most common pathway involves the initial reaction of 2,6-dimethylaniline

with an α-halo propionate ester to form the key intermediate, methyl N-(2,6-

dimethylphenyl)alaninate. This intermediate is then acylated with methoxyacetyl chloride to

yield the final product.[4][5]

This guide will detail this primary pathway, providing a robust protocol for laboratory-scale

synthesis.

Overall Synthetic Pathway
The synthesis of metalaxyl from 2,6-dimethylaniline is a two-step process. The first step is a

nucleophilic substitution to form the N-phenylalanine derivative, followed by an acylation

reaction.

Figure 1: General two-step synthesis pathway for Metalaxyl.

Materials and Methods
Reagents and Solvents
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Reagent/Solve
nt

Formula
Molar Mass (
g/mol )

Purity Supplier

2,6-

Dimethylaniline
C₈H₁₁N 121.18 >98% Sigma-Aldrich

Methyl 2-

bromopropionate
C₄H₇BrO₂ 167.00 >97% Sigma-Aldrich

Methoxyacetyl

chloride
C₃H₅ClO₂ 108.52 >98% Sigma-Aldrich

Toluene C₇H₈ 92.14 Anhydrous Fisher Scientific

Sodium

Bicarbonate
NaHCO₃ 84.01 >99.5% Merck

Sodium

Carbonate
Na₂CO₃ 105.99 Anhydrous Merck

Diethyl Ether (C₂H₅)₂O 74.12 ACS Grade VWR

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 Granular VWR

Equipment
Three-neck round-bottom flask (500 mL)

Reflux condenser and heating mantle

Magnetic stirrer and stir bars

Dropping funnel

Thermometer

Separatory funnel

Rotary evaporator
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Standard laboratory glassware (beakers, graduated cylinders, etc.)

Fume hood

Detailed Synthesis Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-

resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl N-(2,6-
dimethylphenyl)alaninate (Intermediate)
This step involves the N-alkylation of 2,6-dimethylaniline with methyl 2-bromopropionate.

Sodium carbonate is used as a base to neutralize the HBr formed during the reaction.

Workflow Diagram:
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Figure 2: Workflow for the synthesis of the key intermediate.
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Step-by-Step Procedure:

Setup: Assemble a 500 mL three-neck round-bottom flask with a reflux condenser, a

magnetic stirrer, and a thermometer.

Charging Reactants: To the flask, add 2,6-dimethylaniline (0.1 mol, 12.12 g), anhydrous

sodium carbonate (0.12 mol, 12.72 g), and 200 mL of toluene.

Heating: Begin stirring and heat the mixture to reflux (approximately 110-115 °C) using a

heating mantle.

Addition: Once refluxing, add methyl 2-bromopropionate (0.11 mol, 18.37 g) dropwise from a

dropping funnel over a period of 1 hour.

Reaction: Maintain the reaction at reflux for 6-8 hours. Monitor the progress of the reaction

by Thin Layer Chromatography (TLC) until the 2,6-dimethylaniline spot has disappeared.

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the sodium carbonate and sodium bromide salts.

Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with

brine (1 x 100 mL).

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and concentrate the toluene solution under reduced pressure

using a rotary evaporator.

Product: The resulting product, methyl N-(2,6-dimethylphenyl)alaninate, is typically a viscous

oil and can be used in the next step without further purification. A typical yield is around 85-

90%.[4]

Protocol 2: Synthesis of Metalaxyl
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This final step involves the N-acylation of the intermediate with methoxyacetyl chloride. Sodium

bicarbonate is used as a mild base to scavenge the HCl produced.[5]

Step-by-Step Procedure:

Setup: In a 500 mL flask equipped with a stirrer and dropping funnel, dissolve the crude

methyl N-(2,6-dimethylphenyl)alaninate (approx. 0.085 mol) obtained from the previous step

in 200 mL of toluene.

Base Addition: Add sodium bicarbonate (0.1 mol, 8.4 g) to the solution.

Acylation: Cool the mixture in an ice bath to 0-5 °C. Add methoxyacetyl chloride (0.09 mol,

9.77 g) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 2-4 hours.[4]

Work-up:

Add 100 mL of water to the reaction mixture to dissolve the inorganic salts.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with 5% HCl solution (1 x 50 mL), water (1 x 100 mL),

5% sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 100 mL).

Dry the organic layer over anhydrous sodium sulfate.

Isolation: Filter the solution and remove the toluene under reduced pressure. The crude

metalaxyl will be obtained as a pale yellow oil or a low-melting solid. It can be further purified

by recrystallization from a suitable solvent like hexane/ethyl acetate if a higher purity is

required. The expected yield is typically high, often exceeding 90-95%.[6]

Results and Characterization
The final product should be characterized to confirm its identity and purity.
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Parameter Expected Result

Appearance White to beige crystalline solid

Melting Point 71-72 °C (for the racemate)[6]

¹H NMR Consistent with the structure of metalaxyl

Mass Spectrometry [M+H]⁺ = 280.15

Purity (HPLC) >95%

Conclusion
The synthesis of metalaxyl from 2,6-dimethylaniline is a robust and high-yielding process

suitable for laboratory and industrial production. The two-step N-alkylation and subsequent N-

acylation provide a reliable route to this important fungicide. The protocols detailed in this

application note are based on established chemical principles and literature precedents,

offering a clear and reproducible method for researchers in agrochemical development. While

alternative pathways exist, this method remains one of the most efficient and commonly

employed.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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